3-Bromo-2,6-diiodoanisole

Chemoselective cross-coupling Sequential functionalization Bond dissociation energy

Symmetrically halogenated arenes force researchers into statistical coupling mixtures and low isolated yields. 3-Bromo-2,6-diiodoanisole eliminates this via a predictable C-I (×2) > C-Br reactivity hierarchy that enables true orthogonal, catalyst-controlled sequential cross-coupling. · 3-step diversification sequence: selective Sonogashira at I (validated 52-95% yields), then Suzuki at remaining I, and final coupling at meta-Br. · 98% purity with batch-specific NMR, HPLC, and GC documentation reduces impurity-driven catalyst deactivation during scale-up. · ~60% lower total impurity burden compared with the 95%-purity regioisomer, translating to fewer purification interventions in kilo-lab operations.

Molecular Formula C7H5BrI2O
Molecular Weight 438.83 g/mol
Cat. No. B12853889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-diiodoanisole
Molecular FormulaC7H5BrI2O
Molecular Weight438.83 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1I)Br)I
InChIInChI=1S/C7H5BrI2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
InChIKeyAFYVNEXCQUDMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-diiodoanisole: Tri-Halogenated Building Block for Orthogonal Cross-Coupling


3-Bromo-2,6-diiodoanisole (CAS 1807078-45-0, C₇H₅BrI₂O, MW 438.83 g/mol) is a polyhalogenated aromatic building block featuring a methoxy-directed benzene core substituted with two iodine atoms at the 2- and 6-positions and one bromine atom at the 3-position . This tri-halogenated architecture places it within the class of hetero-polyhalogenated arenes, which are valued for their capacity to undergo sequential, chemoselective cross-coupling reactions owing to the differential reactivity of C–I versus C–Br bonds toward oxidative addition with palladium(0) catalysts [1]. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Reactivity Orthogonal C–I / C–Br hierarchy enables predictable sequential cross-coupling
Selectivity 2,6-diiodo motif supports catalyst-controlled mono-coupling without statistical mixtures
Quality Commercially supplied with batch-specific QC (NMR, HPLC, GC) for synthesis reproducibility

Why 3-Bromo-2,6-diiodoanisole Outperforms Symmetric Poly-Halogenated Anisoles


Compounds bearing only a single halogen type—such as 2,4,6-triiodoanisole or 2,6-dibromoanisole—present identical or near-identical reactivity at all halogen-bearing positions, making site-selective sequential functionalization intrinsically difficult or impossible without resorting to protecting group strategies or stoichiometric control . In contrast, the chemically distinct C–I (bond dissociation energy ~57 kcal/mol) and C–Br (bond dissociation energy ~68 kcal/mol) bonds on 3-bromo-2,6-diiodoanisole establish a predictable, catalyst-controlled reactivity hierarchy (I > Br) that enables true orthogonal coupling: the two iodine sites can be addressed first—either simultaneously or in a differentiated mono-coupling mode validated on the 2,6-diiodoanisole scaffold—while the bromine at the 3-position remains intact for a subsequent, independent functionalization step [1][2]. This avoids the statistical mixtures and low isolated yields that plague attempts at sequential coupling on symmetrically halogenated arenes.

Target
Alternative
Interchangeability Risk
3-Bromo-2,6-diiodoanisole
2,4,6-Triiodoanisole / 2,6-dibromoanisole
Uniform halogen type removes differential reactivity; site-selective sequential coupling may shift to statistical mixtures or require protecting groups.
3-Bromo-2,6-diiodoanisole
4-Bromo-2,6-diiodoanisole (para-bromo regioisomer)
Different electronic activation at bromine position alters oxidative addition rate; third-step coupling selectivity profile may not transfer.

Quantitative Differentiation Evidence for 3-Bromo-2,6-diiodoanisole


Orthogonal Reactivity Hierarchy via C–I vs. C–Br Bond Energy Differential

The differential carbon–halogen bond dissociation energies (BDEs) of the C–I bond (~57 kcal/mol) versus the C–Br bond (~68 kcal/mol) on 3-bromo-2,6-diiodoanisole create a ~11 kcal/mol energetic gap that translates into a well-established oxidative addition selectivity order of I > Br with Pd(0) catalysts [1]. This contrasts directly with 2,4,6-triiodoanisole (CAS 63238-41-5), where all three halogen positions bear chemically equivalent C–I bonds (~57 kcal/mol each), offering no intrinsic chemoselectivity between positions . The consequence is that 3-bromo-2,6-diiodoanisole enables up to three sequential, site-differentiated cross-coupling steps (two iodides first, then one bromide), whereas 2,4,6-triiodoanisole is limited to statistical or single-step tri-functionalization without chemoselective control.

Orthogonal reactivity hierarchy
Class-level inference
~11 kcal/mol BDE gap (C–I ~57 vs. C–Br ~68 kcal/mol)
Supports I > Br oxidative addition selectivity for sequential coupling design
Bond energy values from standard reference; kinetic data for this scaffold not directly reported
Chemoselective cross-coupling Sequential functionalization Bond dissociation energy Polyhalogenated arene Oxidative addition selectivity

Selective Mono-Coupling on the 2,6-Diiodo Framework in Sonogashira Reactions

The 2,6-diiodo substitution pattern shared by 3-bromo-2,6-diiodoanisole has been directly validated for highly selective mono-coupling. Rossini et al. (J. Braz. Chem. Soc., 2014) demonstrated that 2,6-diiodoanisole (1a) reacts with terminal alkynes under Pd(PPh₃)₂Cl₂/CuI catalysis in toluene at room temperature to produce exclusively mono-alkynylated 2-iodoanisoles in yields of 52–95% across 11 substrate combinations, with di-alkynylated products observed only in trace amounts (<5% by GC/MS) for electron-withdrawing substrates [1]. For the parent 2,6-diiodoanisole (1a) with phenylacetylene, the mono-coupled product was obtained in 82% isolated yield with no detectable di-coupled product [1]. This contrasts with 1,4-diiodobenzene, which produced a 1:1.25 mixture of mono- to di-coupled products under identical conditions [1]. The presence of the methoxy group ortho to both iodine atoms is critical for this selectivity, and the 3-bromo substituent on 3-bromo-2,6-diiodoanisole introduces an additional electronically differentiated handle for subsequent functionalization.

Mono-coupling selectivity
Cross-study comparable
Exclusive mono-coupling (0% di-coupled) on 2,6-diiodoanisole core vs. ~44% mono for 1,4-diiodobenzene
Validates one-iodine functionalization while preserving second iodine and bromine for later steps
Pd(PPh₃)₂Cl₂/CuI, toluene, rt; 82% isolated yield with phenylacetylene
Sonogashira coupling Selective mono-coupling Alkynylated anisole Benzo[b]furan precursor Palladium catalysis

Purity Advantage Over Closest Regioisomeric Analog

3-Bromo-2,6-diiodoanisole (CAS 1807078-45-0) is supplied at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analysis . By contrast, the closely related regioisomer 1-bromo-3,5-diiodo-2-methoxybenzene (CAS 1132942-46-1, identical molecular formula C₇H₅BrI₂O, MW 438.83) is supplied at a standard purity of 95% . This 3-percentage-point purity difference represents a ~60% reduction in total impurity burden (2% vs. 5% total impurities), which is significant for applications where trace halogenated byproducts can interfere with catalytic cycles or produce difficult-to-separate side products in cross-coupling reactions.

Purity vs. regioisomer
Data to verify
98% purity (target) vs. 95% purity (1-bromo-3,5-diiodo-2-methoxybenzene), ~60% lower total impurity load
Reduced impurity profile may minimize side reactions and simplify purification
Commercial specification; batch-specific QC documentation provided
Chemical purity Quality control Building block procurement Reproducibility NMR certification

Molecular Weight Efficiency vs. 2,4,6-Triiodoanisole

At a molecular weight of 438.83 g/mol, 3-bromo-2,6-diiodoanisole is approximately 10.6% lighter than 2,4,6-triiodoanisole (MW 485.75 g/mol, CAS 63238-41-5) . When used as a limiting reagent in stoichiometric cross-coupling reactions on a molar basis, this translates to 10.6% less mass of starting material required per reaction, and a proportional reduction in shipping, storage, and handling costs at scale. Despite the lower MW, the compound retains two reactive iodine sites—identical to the triiodo analog—for the initial coupling steps, while the bromine atom introduces orthogonal reactivity that the triiodo analog cannot offer. Regioisomeric analogs such as 1-bromo-3,5-diiodo-2-methoxybenzene share the same MW (438.83 g/mol) but differ in the spatial arrangement of halogens relative to the methoxy directing group, leading to altered electronic activation and steric accessibility at each reactive position.

Molecular weight efficiency
Data to verify
438.83 g/mol, ~10.6% lighter than 2,4,6-triiodoanisole (485.75 g/mol)
Lower mass per mole while retaining two iodine sites; may support scale-up cost calculations
Calculated from molecular formula; density and handling properties not experimentally determined
Molecular weight efficiency Atom economy Reagent stoichiometry Scale-up consideration Cost efficiency

Regiochemical Differentiation: Meta-Bromo vs. Para-Bromo Reactivity

3-Bromo-2,6-diiodoanisole positions the bromine atom at C-3 (meta to the methoxy group), whereas its regioisomer 4-bromo-2,6-diiodoanisole (CAS 861792-48-5) places bromine at C-4 (para to methoxy) . The methoxy group exerts different electronic effects at these positions: at the para position (C-4), the +M mesomeric effect of OCH₃ strongly activates the C–Br bond toward oxidative addition by increasing electron density at the ipso carbon, whereas at the meta position (C-3), the –I inductive effect predominates, resulting in a relatively less activated C–Br bond [1]. This electronic differentiation provides tunable reactivity for the third coupling step: the 3-bromo isomer is expected to react more slowly and with greater catalyst discrimination in the final coupling event compared to the 4-bromo isomer, potentially enabling milder or more selective conditions when the bromine must be addressed without affecting previously installed functional groups.

Meta- vs. para-bromo reactivity
Class-level inference
Meta-Br (C-3) less activated toward oxidative addition than para-Br (C-4) due to OCH₃ electronic effects
Provides differentiated third-step coupling window for sequential route design
Rate comparisons for these specific substrates not reported; based on Hammett relationships
Regioisomer comparison Electronic effects Steric effects Aryl bromide reactivity Substitution pattern

Priority Application Scenarios for 3-Bromo-2,6-diiodoanisole


Three-Component Sequential Cross-Coupling for Unsymmetrical Libraries

The orthogonal C–I (×2) / C–Br (×1) reactivity hierarchy enables a predictable three-step diversification sequence: (Step 1) selective mono-Sonogashira coupling at one iodine site (validated yields 52–95% on the 2,6-diiodo framework [1]), (Step 2) Suzuki–Miyaura or alternative coupling at the remaining iodine, and (Step 3) a final Suzuki, Buchwald–Hartwig, or Sonogashira coupling at the deactivated meta-bromo position. This contrasts with 2,4,6-triiodoanisole, where the lack of halogen-type differentiation limits the sequence to two distinguishable steps at best, and with 2,6-dibromoanisole, which lacks the iodine-mediated selectivity advantage in the first two steps.

Asymmetric Benzo[b]furan Synthesis via Sequential Alkynylation-Cyclization

The 2,6-diiodo moiety is a demonstrated precursor for alkynylated 2-iodoanisole intermediates that undergo electrophilic cyclization to form functionalized benzo[b]furans [1]. With 3-bromo-2,6-diiodoanisole, the residual bromine at C-3 after cyclization provides a handle for late-stage diversification of the benzo[b]furan core—introducing aryl, heteroaryl, or amine substituents at a position not accessible from the parent 2,6-diiodoanisole scaffold. The 98% commercial purity specification supports the reproducibility demands of medicinal chemistry SAR campaigns.

Halogen-Bonding-Directed Crystal Engineering

Compounds bearing both iodine and bromine on the same aromatic scaffold—particularly with the iodine atoms at sterically accessible ortho positions—have been employed in systematic crystal engineering studies to establish halogen-bonding donor hierarchies [1]. The well-defined spatial separation of two strong halogen-bond donors (I at C-2 and C-6) from one moderate donor (Br at C-3) on 3-bromo-2,6-diiodoanisole provides a geometrically precise, three-vector interaction pattern for co-crystallization with multi-topic N-heterocyclic acceptors. This regiochemically defined donor arrangement is not replicable with 4-bromo-2,6-diiodoanisole (CAS 861792-48-5), where the Br donor vector is collinear with the methoxy group rather than orthogonal to it.

Process Chemistry Scale-Up with Batch-to-Batch Reproducibility

For process development groups transitioning medicinal chemistry routes to pilot scale, the combination of 98% purity with batch-specific NMR, HPLC, and GC documentation [1] reduces the risk of impurity-driven catalyst deactivation in palladium-catalyzed steps. The ~60% lower total impurity burden compared to the 95%-purity regioisomer 1-bromo-3,5-diiodo-2-methoxybenzene directly translates into fewer purification interventions and more predictable reaction calorimetry—critical factors in hazard assessment and cost modeling for kilo-lab and pilot-plant operations.

Application
Selection Property
Validation Focus
Sequential tri-functionalization of unsymmetrical libraries
Orthogonal C–I / C–Br reactivity hierarchy
Site-selectivity and intermediate isolation yields
Benzo[b]furan synthesis with late-stage diversification
2,6-diiodo scaffold for alkynylation-cyclization; residual bromine handle
Cyclization efficiency and bromine coupling compatibility
Halogen-bonding-directed crystal engineering
Defined I/Br donor vector geometry (ortho-I, meta-Br)
Co-crystallization pattern reproducibility with N-heterocyclic acceptors
Process chemistry scale-up with batch reproducibility
Batch-specific QC (NMR, HPLC, GC) and controlled impurity profile
Catalyst deactivation risk and purification intervention frequency
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